

Comparing the proconvulsant effects of different fluoroquinolones with biphenyl acetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-biphenyl-4'-fluoro-acetic acid

Cat. No.: B1270054

[Get Quote](#)

Proconvulsant Effects of Fluoroquinolones with Biphenyl Acetic Acid: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the proconvulsant effects observed with different fluoroquinolone antibiotics when co-administered with biphenyl acetic acid (BPAA), the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) fenbufen. The concomitant use of certain fluoroquinolones and NSAIDs has been associated with an increased risk of seizures, a serious adverse drug reaction.[1][2][3][4] This interaction is primarily attributed to the synergistic inhibition of the gamma-aminobutyric acid type A (GABA_A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[1][5][6][7][8]

This document summarizes key experimental findings, presents quantitative data for objective comparison, details the methodologies used in pivotal studies, and illustrates the underlying signaling pathway and experimental workflows.

Comparative Proconvulsant Activity

The proconvulsant effect resulting from the interaction between fluoroquinolones and BPAA varies significantly among different fluoroquinolones.[9][10] In general, older fluoroquinolones

and those with specific structural characteristics tend to exhibit a more potent interaction with BPAA, leading to a higher risk of seizures.

The following table summarizes quantitative data from various studies, comparing the proconvulsant effects of different fluoroquinolones when combined with biphenyl acetic acid.

Fluoroquinolone	Animal Model	Endpoint Measured	Key Findings with Biphenyl Acetic Acid (BPAA)	Reference
Enoxacin	Mice	Convulsions	Strong potentiation of convulsant activity. Order of potency with fenbufen (parent of BPAA): Enoxacin > lomefloxacin > norfloxacin.	[1][11]
Rats	CSF concentration at seizure onset	Highest proconvulsant efficacy; ratio of CSF concentration without vs. with BPAA was 15.	[9][10]	
Norfloxacin	Mice	Convulsions	Strong potentiation of convulsant activity by BPAA.	[11]
Rats	CSF concentration at seizure onset	Significant proconvulsant effect; maximal effect ratio of ~6.	[12]	
Ciprofloxacin	Rats (in vitro)	GABA _A receptor inhibition (IC ₅₀)	IC ₅₀ for GABA-evoked current inhibition was 100 μM alone, reduced to 0.03	[7][13]

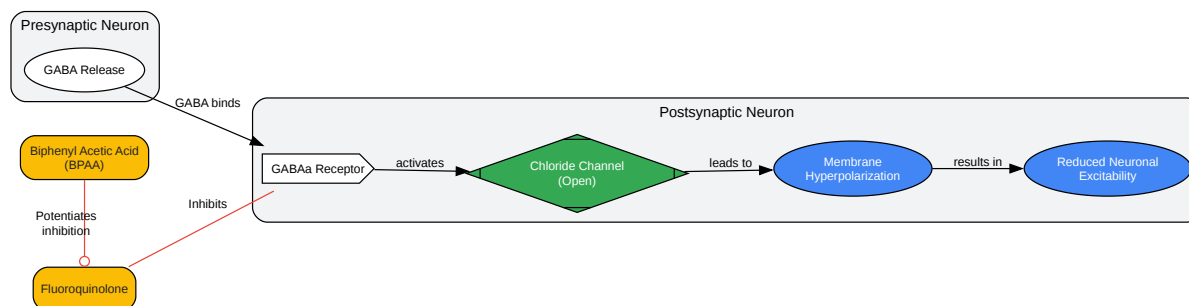
μM with 100 μM
BPAA.

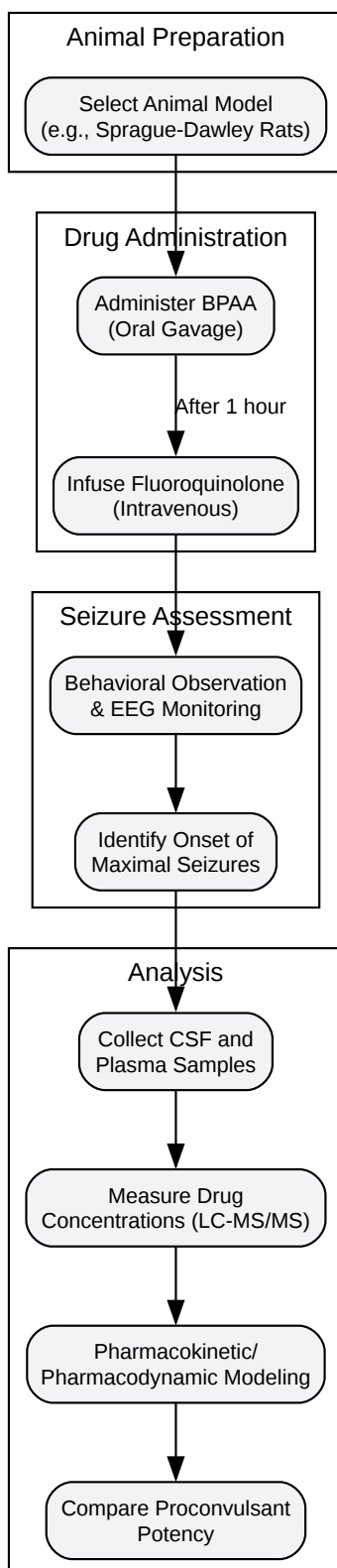
Mice	Convulsions	No convulsions observed with fenbufen (parent of BPAA) up to 1000 mg/kg.	[1]	
Ofloxacin	Rats (in vitro)	GABA _A receptor inhibition (IC ₅₀)	IC ₅₀ for GABA-evoked current inhibition was >1 mM alone, reduced to 0.3 μM with 100 μM BPAA.	[7][13]
Mice	Convulsions	No convulsions observed with fenbufen (parent of BPAA) up to 1000 mg/kg.	[1]	
Levofloxacin	Mice	Convulsions	Weak interaction with fenbufen (parent of BPAA).	[11][14]
Sparfloxacin	Rats	CSF concentration at seizure onset	Lowest proconvulsant efficacy; ratio of CSF concentration without vs. with BPAA was 1.9.	[9][10]
Lomefloxacin	Mice	Convulsions	Potentiation of convulsant activity by BPAA.	[11]

Signaling Pathway: GABA_A Receptor Inhibition

The primary mechanism underlying the proconvulsant effects of fluoroquinolones, particularly in combination with BPAA, is the inhibition of the GABA_A receptor-chloride channel complex.^{[5][6][15]} GABA is the main inhibitory neurotransmitter in the brain. Its binding to the GABA_A receptor opens a chloride ion channel, leading to hyperpolarization of the neuronal membrane and reduced neuronal excitability.

Fluoroquinolones can directly inhibit this receptor, and this effect is dramatically potentiated by BPAA.^{[5][6][7][13][15]} This synergistic inhibition reduces the inhibitory tone in the central nervous system, leading to hyperexcitability and an increased risk of seizures. Some studies also suggest a potential involvement of excitatory glutamate receptors and nitric oxide synthase, although the primary mechanism is considered to be GABA_A receptor antagonism.^{[2][3]}





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Convulsant and Subconvulsant Doses of Norfloxacin in the Presence and Absence of Biphenylacetic Acid Alter Extracellular Hippocampal Glutamate but Not Gamma-Aminobutyric Acid Levels in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Possible intermolecular interaction between quinolones and biphenylacetic acid inhibits gamma-aminobutyric acid receptor sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective antagonism of the GABA(A) receptor by ciprofloxacin and biphenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. A pharmacokinetic/pharmacodynamic approach to show that not all fluoroquinolones exhibit similar sensitivity toward the proconvulsant effect of biphenyl acetic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Effects of anti-inflammatory drugs on convulsant activity of quinolones: a comparative study of drug interaction between quinolones and anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic-pharmacodynamic modelling of the convulsant interaction between norfloxacin and biphenyl acetic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of quinolones and NSAIDs upon GABA-evoked currents recorded from rat dorsal root ganglion neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interaction of the new quinolone antibacterial agent levofloxacin with fenbufen in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of GABAA receptor chloride channel by quinolones and norfloxacin-biphenylacetic acid hybrid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparing the proconvulsant effects of different fluoroquinolones with biphenyl acetic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1270054#comparing-the-proconvulsant-effects-of-different-fluoroquinolones-with-biphenyl-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com